N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core with three critical substituents:
- N-(4-methylbenzo[d]thiazol-2-yl): A benzothiazole moiety substituted with a methyl group at the 4-position. This heterocyclic group is known for enhancing binding affinity in medicinal chemistry due to its aromatic and hydrogen-bonding properties .
- 1-(methylsulfonyl): A sulfonamide group at the piperidine nitrogen, which contributes to metabolic stability and target engagement .
- N-((tetrahydrofuran-2-yl)methyl): A tetrahydrofuran (THF) methyl group, which may improve solubility and influence conformational flexibility .
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S2/c1-14-5-3-7-17-18(14)21-20(28-17)23(13-16-6-4-12-27-16)19(24)15-8-10-22(11-9-15)29(2,25)26/h3,5,7,15-16H,4,6,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBCRGIMSNUODM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)C4CCN(CC4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide is a synthetic organic compound with a complex structure that includes a benzothiazole moiety, a piperidine ring, and a methylsulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.44 g/mol. The presence of the benzothiazole ring is significant for its biological activity, as it is known to interact with various biological targets.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Enzyme Inhibition : The compound is believed to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process.
- Apoptosis Induction : Similar benzothiazole derivatives have been shown to induce apoptosis in cancer cells by activating procaspase-3, leading to caspase-3 activation, which is critical for programmed cell death .
- Signal Transduction Modulation : The compound may influence various signaling pathways involved in inflammation and cancer progression, thereby modulating cellular responses.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been highlighted through studies demonstrating its ability to inhibit COX enzymes. This inhibition reduces the production of pro-inflammatory mediators, providing therapeutic benefits in conditions characterized by inflammation.
Anticancer Activity
In vitro studies have shown that related benzothiazole compounds exhibit significant anticancer activity against various cancer cell lines. For instance, derivatives have been identified as effective against U937 and MCF-7 cell lines, indicating selective toxicity towards cancer cells while sparing normal cells . The structure–activity relationship (SAR) studies suggest that modifications in the benzothiazole moiety can enhance anticancer properties.
Case Studies
Several case studies have explored the biological effects of benzothiazole derivatives:
- Study on Apoptosis Induction : A series of benzothiazole derivatives were tested for their ability to induce apoptosis in cancer cells. Compounds with specific structural features showed enhanced activation of procaspase-3, leading to increased apoptosis rates .
- Inflammation Model : In animal models of inflammation, compounds similar to this compound demonstrated significant reductions in inflammatory markers, supporting their potential use in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methylbenzo[d]thiazol-2-yl)benzamide | Lacks methylsulfonyl group | Moderate anticancer activity |
| N-(4-chlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)benzamide | Chlorine substitution | Enhanced reactivity and anti-inflammatory effects |
| N-(4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide | Ethylsulfonyl group | Potentially different solubility and reactivity profiles |
Comparison with Similar Compounds
Structural Analogues of Piperidine-4-Carboxamide Derivatives
The table below compares the target compound with structurally related analogues, focusing on substituents and key features:
Key Structural and Functional Differences
Sulfonyl Group Variations :
- The methylsulfonyl group in the target compound and CAS 1010979-74-4 is less sterically hindered compared to tosyl (ML277) or aryl sulfonyls (e.g., 3-fluorophenyl in Compound 4-9) . This may improve membrane permeability and reduce metabolic degradation.
- Electron-withdrawing groups (e.g., Cl in CAS 941962-26-1) enhance stability but may reduce solubility .
In contrast, thiophene (CAS 1010979-74-4) or methoxyphenyl thiazole (ML277) groups introduce varied electronic properties .
Conformational Flexibility :
- The tetrahydrofuran-2-yl methyl group in the target compound introduces an oxygen-containing heterocycle, which may improve aqueous solubility compared to purely hydrocarbon substituents (e.g., tolyl in ML277) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
